molecular formula C10H10BrF2NO B1381040 N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide CAS No. 1010422-42-0

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide

Cat. No. B1381040
M. Wt: 278.09 g/mol
InChI Key: KTOYPCVEPWZYGC-UHFFFAOYSA-N
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Description

“N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide” is a chemical compound. It is similar to Ethyl 2-(2-bromophenyl)acetamide . The IUPAC name for this compound is N-(4-bromophenethyl)-2,2-difluoroacetamide .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide” can be represented by the InChI code: 1S/C10H10BrF2NO/c11-8-3-1-7(2-4-8)5-6-14-10(15)9(12)13/h1-4,9H,5-6H2,(H,14,15) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide” is 278.1 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

The compound Ethyl bromodifluoroacetate (BrCF2COOEt), closely related to N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide, was used as the N-formylating reagent in copper-catalyzed N-formylation of amines. This process facilitated the production of N-formamides from primary, secondary, cyclic arylamines, and aliphatic amines in moderate-to-excellent yields (Xiao-fang Li et al., 2018).

Synthesis of 3-Amino-2,2-Difluorocarboxylic Esters and Difluoro-β-Lactams

Ethyl bromodifluoroacetate was utilized in the presence of a rhodium catalyst to synthesize difluoro-β-lactams and 3-amino-2,2-difluorocarboxylic esters. This process involved treatment of imines with ethyl bromodifluoroacetate and Et2Zn in anhydrous medium (Kazuyuki Sato et al., 2005).

Radical Reactions of Alkyl 2-Bromo-2,2-Difluoroacetates

Ethyl/methyl 2-bromo-2,2-difluoroacetate was involved in Na2S2O4-mediated radical additions to vinyl ethers. This methodology was applied to synthesize 3,3-difluoro-GABA, an isomer of difluoro GABAs (I. Kondratov et al., 2015).

Synthesis and Pharmacological Assessment of Acetamide Derivatives

N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications. This study demonstrated the importance of specific substituents in achieving desired biological activities (P. Rani et al., 2016).

N-Acyl-3,3-Difluoro-2-Oxoindoles as Versatile Intermediates

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles was highlighted in this study. These intermediates, derived from the reaction of N-acylisatins with (diethylamino)sulphur trifluoride, produced a variety of difluoroacetamide derivatives when reacted with different nucleophiles (N. Boechat et al., 2008).

properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c11-8-3-1-7(2-4-8)5-6-14-10(15)9(12)13/h1-4,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYPCVEPWZYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239544
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide

CAS RN

1010422-42-0
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010422-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Bromophenyl)ethyl]-2,2-difluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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